molecular formula C12H19N3O2 B11869991 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11869991
M. Wt: 237.30 g/mol
InChI Key: MCQKSYOEVWDBKH-UHFFFAOYSA-N
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Description

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired imidazo[1,2-a]pyridine structure. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to 150°C for high-temperature reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce tetrahydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tertbutoxycarbonylamino)pyridine-3-boronic acid pinacol ester
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives

Uniqueness

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-13-6-7-15(10)8-9/h6-7,9H,4-5,8H2,1-3H3,(H,14,16)

InChI Key

MCQKSYOEVWDBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC=CN2C1

Origin of Product

United States

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